(2R,3R)-2-(Trifluoromethyl)chroman-3-carboxylic acid
Description
(2R,3R)-2-(Trifluoromethyl)chroman-3-carboxylic acid is a chiral chroman derivative characterized by a benzopyran core (chromane) substituted with a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position. Its molecular formula is C₁₁H₉F₃O₃, with a molecular weight of 246.18 g/mol. The stereochemistry (2R,3R) is critical for its biological activity and interaction with enantioselective targets .
The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in pharmaceutical intermediates. For example, structurally related compounds are used in synthesizing kinase inhibitors and antiviral agents, as seen in complex derivatives like Example 421 of EP 4374877 A2 .
Properties
IUPAC Name |
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-4,7,9H,5H2,(H,15,16)/t7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMUQXNXBGIHKB-VXNVDRBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(Trifluoromethyl)chroman-3-carboxylic acid typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(Trifluoromethyl)chroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
(2R,3R)-2-(Trifluoromethyl)chroman-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(Trifluoromethyl)chroman-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with (2R,3R)-2-(Trifluoromethyl)chroman-3-carboxylic acid, enabling comparative analysis of substituent effects:
Key Comparative Findings
Electronic and Steric Effects
- Trifluoromethyl vs. Methyl/Hydrogen :
The -CF₃ group in the target compound increases electron-withdrawing effects and steric bulk compared to (R)-chroman-3-carboxylic acid. This enhances resistance to oxidative metabolism and may improve binding affinity to hydrophobic enzyme pockets .
Ring System Impact
- Chroman vs. The latter’s hydrochloride salt improves aqueous solubility but reduces membrane permeability .
Stereochemical Considerations
- Enantiomer-specific activity is critical. The (2R,3R) configuration ensures optimal spatial orientation for target binding. Flack’s parameter () highlights the importance of accurate chirality determination to avoid false polarity assignments in synthesis .
Analytical Data
- The target compound’s HPLC retention time (0.79 min) under SQD-FA05 conditions suggests moderate polarity, comparable to pyrrolidine analogs but distinct from more polar amino-fluorinated chromans .
Research Implications
- Pharmaceutical Applications: The trifluoromethyl chroman derivative’s stability and lipophilicity make it a superior intermediate for CNS-targeting drugs compared to non-fluorinated analogs .
- Synthetic Challenges : Enantioselective synthesis requires precise control, as highlighted by Rogers’ η and Flack’s x parameters to avoid centrosymmetric pitfalls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
